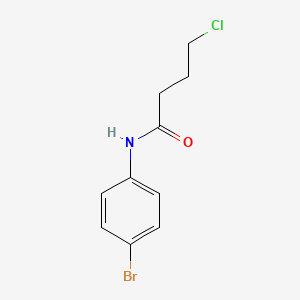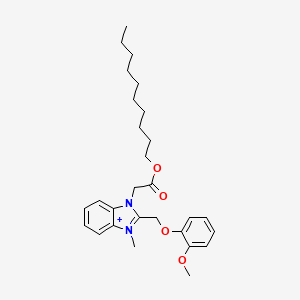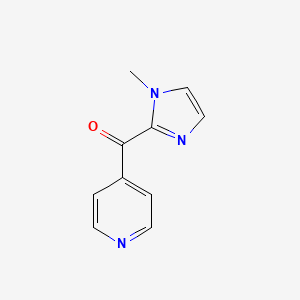![molecular formula C16H14N2OS2 B3258165 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 301234-16-2](/img/structure/B3258165.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Vue d'ensemble
Description
“N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophene carboxamides. Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Mécanisme D'action
The mechanism of action of ET1 involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase I and II, which are essential for DNA replication and repair. ET1 also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
ET1 has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. ET1 also reduces the production of pro-inflammatory cytokines, which can contribute to the development of various inflammatory diseases. Additionally, ET1 has been reported to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
ET1 has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. ET1 has also been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, ET1 has some limitations, including its solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for ET1 research. One potential application is in the development of new cancer therapies. ET1 has shown promising results in inhibiting cancer cell growth and inducing apoptosis. Further studies are needed to optimize its effectiveness and explore its potential in combination with other cancer therapies. Additionally, ET1 can be studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Further research is also needed to explore the mechanism of action of ET1 and its potential targets.
Applications De Recherche Scientifique
ET1 has been studied for its potential in various scientific research applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. ET1 has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, ET1 has been reported to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-11-5-7-12(8-6-11)13-10-21-16(17-13)18-15(19)14-4-3-9-20-14/h3-10H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYAZKOSKMHCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3258124.png)
![2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone](/img/structure/B3258127.png)



![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)
![7-Phenyl-6-azaspiro[4.5]decan-9-ol](/img/structure/B3258176.png)


